N,N-dimethyl-2-(propylsulfonyl)benzamide
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Overview
Description
N,N-dimethyl-2-(propylsulfonyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with dimethyl and propylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(propylsulfonyl)benzamide typically involves the alkylation of N,N-dimethylbenzamide with propylsulfonyl chloride. The reaction is carried out in the presence of a base such as lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) at a controlled temperature . The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(propylsulfonyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for various substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N,N-dimethyl-2-(propylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N-dimethyl-2-(propylsulfonyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity of enzymes. The benzamide core allows for binding to specific protein sites, modulating their function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: Lacks the propylsulfonyl group, making it less reactive in certain chemical reactions.
N-methylbenzamide: Contains only one methyl group, resulting in different chemical properties.
Benzamide: The simplest form, without any substituents, used as a reference compound in studies
Uniqueness
N,N-dimethyl-2-(propylsulfonyl)benzamide is unique due to the presence of both dimethyl and propylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-propylsulfonylbenzamide |
InChI |
InChI=1S/C12H17NO3S/c1-4-9-17(15,16)11-8-6-5-7-10(11)12(14)13(2)3/h5-8H,4,9H2,1-3H3 |
InChI Key |
IZJXGKMRDFRVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
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